(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
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Overview
Description
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
The compound acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor . It interacts with IRAK4, inhibiting its activity and thereby modulating the inflammatory response .
Biochemical Pathways
Upon tissue damage such as stroke or traumatic brain injury (TBI), the presence of damage-associated molecular patterns (DAMPs) initiates signaling through the IRAK4 pathway . The inhibition of IRAK4 by this compound can lead to a reduction in this feed-forward inflammatory loop .
Pharmacokinetics
The compound has excellent ADME properties . It is CNS-penetrant, which means it can cross the blood-brain barrier and exert its effects directly within the central nervous system . This property is crucial for its potential use in treating conditions like ischemic stroke .
Result of Action
The inhibition of IRAK4 by this compound can ultimately hinder the feed-forward inflammatory loop that can occur after tissue damage . This can potentially aid in patient recovery by reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropane with formaldehyde in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: Similar structure but with a different substitution pattern.
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine hydrochloride: Contains an amine group instead of a methanol group.
Uniqueness
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is unique due to its specific bicyclic structure and the presence of both an oxirane and a cyclopropane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPIDGDOIYMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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